molecular formula C13H10N4OS2 B6115556 N-(4-methyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6115556
M. Wt: 302.4 g/mol
InChI Key: IGZFEOSTRGQLCN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The exact structure would depend on the specific arrangement of these atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it is reacted . Without specific information, it’s difficult to provide a detailed chemical reactions analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Some general properties that might be relevant include melting point, boiling point, and solubility .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information, it’s difficult to provide a detailed safety and hazards analysis.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, or research into potential uses in various industries .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-8-7-19-13(14-8)15-12(18)11-10(16-17-20-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZFEOSTRGQLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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